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Compound of Interest

Compound Name: Aminopromazine

Cat. No.: B1665993

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and drug
development professionals. Aminopromazine is a phenothiazine derivative and, as with any
chemical compound, should be handled with appropriate safety precautions. The toxicological
data presented here is a synthesis of available information on Aminopromazine and
structurally related phenothiazines and may not be fully representative of Aminopromazine
itself due to a lack of comprehensive public data. All experimental work should be conducted in
compliance with relevant safety guidelines and regulations.

Introduction

Aminopromazine is a phenothiazine derivative that has been investigated for its potential
therapeutic applications. As part of the preclinical safety assessment of any new chemical
entity, a thorough toxicological screening is imperative to identify potential hazards and
establish a preliminary safety profile. This technical guide provides an in-depth overview of the
core toxicological assays relevant to the preliminary screening of Aminopromazine, including
acute toxicity, genotoxicity, and safety pharmacology. The information is curated to assist
researchers, scientists, and drug development professionals in designing and interpreting
toxicological studies for this class of compounds.

Physicochemical Properties
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A comprehensive understanding of the physicochemical properties of a compound is
fundamental to its toxicological assessment. These properties influence its absorption,
distribution, metabolism, and excretion (ADME) profile, which in turn dictates its toxic potential.

Property Valuel/lnformation

N,N,N',N'-tetramethyl-3-(10H-phenothiazin-10-

yl)propane-1,2-diamine

Chemical Name

Molecular Formula C19H25N3S
Molecular Weight 327.49 g/mol
Appearance Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a
single or short-term exposure. The median lethal dose (LD50) is a common metric derived from
these studies.

Data Presentation: Acute Oral Toxicity

Due to the limited availability of direct LD50 data for Aminopromazine, data from the
structurally similar phenothiazine derivative, Acepromazine, is presented as a surrogate.

) Route of
Test Substance Species . . LD50
Administration

Acepromazine Rat Oral 400 mg/kg

Experimental Protocol: Acute Oral Toxicity - Acute Toxic
Class Method (OECD 423)
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This method allows for the estimation of the LD50 and the classification of the substance's
toxicity.

Objective: To determine the acute oral toxicity of the test substance.

Test System: Typically, female rats are used. A starting dose is chosen from a series of fixed
dose levels (e.g., 5, 50, 300, 2000 mg/kg).

Procedure:

A group of three animals is dosed with the starting dose.
e Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
e The outcome of the first group determines the dose for the next group of three animals.

« |If mortality is observed, the dose for the next group is lowered. If no mortality is observed,
the dose is increased.

e This stepwise procedure continues until the criteria for classifying the substance's toxicity are
met.

Observations:

Mortality

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)

Body weight changes

Gross necropsy at the end of the study

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce genetic
damage, which can lead to mutations and potentially cancer.

Data Presentation: In Vitro Genotoxicity
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Direct quantitative genotoxicity data for Aminopromazine is not readily available. The following
table presents a qualitative summary based on the known properties of related phenothiazines,
such as Chlorpromazine.

Metabolic Concentration
Assay Test System L Result
Activation (S9) Range
] Salmonella ] ]
Bacterial o Likely negative
typhimurium ]
Reverse ] ] ] Up to 5000 p without S9;
) strains (e.g., With and Without ]
Mutation Assay g/plate potentially
TA98, TA100, N ,
(Ames Test) positive with S9
TA1535, TA1537)
In Vitro ) ]

) Mammalian cells ] ] Up to cytotoxic ) .
Micronucleus With and Without ] Likely negative
(e.g., CHO, TK6) concentrations

Assay

Note: The results are inferred from data on related phenothiazines and should be confirmed
with specific studies on Aminopromazine.

Experimental Protocols

Objective: To detect point mutations (base substitutions and frameshifts) induced by the test
substance.

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring
strains of Escherichia coli.

Procedure:

e The test substance is mixed with the bacterial tester strain and, in parallel experiments, with
a liver homogenate (S9 fraction) for metabolic activation.

e This mixture is plated on a minimal agar medium lacking the required amino acid.

¢ Plates are incubated for 48-72 hours.
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e Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the
essential amino acid will grow and form colonies.

e The number of revertant colonies is counted and compared to the number of spontaneous
revertants in the negative control.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies
compared to the control suggests a mutagenic potential.

Objective: To detect chromosomal damage (clastogenicity) or interference with the mitotic
apparatus (aneugenicity).

Test System: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO), human
lymphoblastoid (TK6)) or primary human lymphocytes.

Procedure:

o Cell cultures are exposed to the test substance at various concentrations, with and without
metabolic activation (S9).

e The cells are incubated for a period that allows for at least one cell division.

» After treatment, the cells are harvested, and the cytoplasm is stained to visualize
micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments
or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

e The frequency of micronucleated cells is determined by microscopic analysis or flow
cytometry.

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells
indicates genotoxic potential.

Safety Pharmacology

Safety pharmacology studies are conducted to identify potential adverse effects on vital
physiological functions. The "core battery" of safety pharmacology studies focuses on the
cardiovascular, respiratory, and central nervous systems.
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Data Presentation: hERG Assay

The human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical component of
cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an
increased risk of life-threatening arrhythmias. Data from the structurally similar phenothiazine,
Acepromazine, is presented.

Test Substance Assay Type Test System IC50

) HEK293 cells
Acepromazine Patch-clamp ) 1.5 uM[1]
expressing hERG

Experimental Protocol: hERG Potassium Channel Assay

Objective: To assess the potential of the test substance to inhibit the hERG potassium channel.

Test System: Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the hERG
channel.

Procedure:

The whole-cell patch-clamp technique is used to measure the electrical currents flowing
through the hERG channels in individual cells.

A specific voltage protocol is applied to the cell to elicit the characteristic hNERG current.

The test substance is applied to the cells at a range of concentrations.

The effect of the compound on the hERG current is measured and compared to the baseline
current.

Data Analysis: The percentage of current inhibition at each concentration is used to generate a
concentration-response curve and calculate the IC50 value (the concentration at which the
compound inhibits 50% of the hERG current).

Mechanism of Action and Signhaling Pathways
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Phenothiazines, including Aminopromazine, are known to exert their primary pharmacological
effects through the antagonism of dopamine D2 receptors.[2] This interaction can have

downstream effects on various signaling pathways.

Dopamine D2 Receptor Antagonism Signaling Pathway

Intracellular
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Click to download full resolution via product page

Caption: Dopamine D2 receptor antagonism by Aminopromazine.

Preliminary Toxicological Screening Workflow
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Caption: General workflow for preliminary toxicological screening.

Conclusion

This technical guide provides a foundational overview of the preliminary toxicological screening
of Aminopromazine. The available data, largely extrapolated from structurally related
phenothiazines, suggests a moderate acute toxicity profile and a potential for cardiotoxicity
through hERG channel inhibition. The genotoxicity profile appears to be complex, with a
potential for mutagenicity following metabolic activation. It is crucial to underscore that these
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are preliminary and inferred findings. Comprehensive and definitive toxicological assessment of
Aminopromazine requires specific in vitro and in vivo studies on the compound itself. The
experimental protocols and data presented herein should serve as a guide for designing such
studies and for the initial stages of risk assessment in the drug development process. Further
investigations into the ADME properties and repeated-dose toxicity of Aminopromazine are
also warranted for a more complete safety evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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